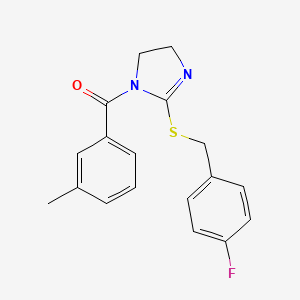

![molecular formula C22H27NO5S B2538524 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine CAS No. 952983-35-6](/img/structure/B2538524.png)

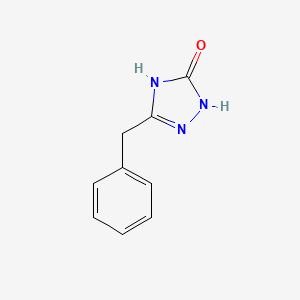

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine” is a complex organic compound. It incorporates a benzo[d][1,3]dioxole subunit . This structural motif is found in many natural products and synthetic molecules, and it has important pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The process involves the transformation of synthesized diselenides into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve Pd-catalyzed C-N cross-coupling . The transformation of synthesized diselenides into various synthetically important unsymmetrical monoselenides involves the cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various techniques, including elemental analysis and various spectroscopic techniques . Thermal decomposition behavior of these compounds has also been studied using thermogravimetric analysis .Aplicaciones Científicas De Investigación

Anticancer Activity

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine has been studied for its anticancer potential. Researchers designed a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against cancer cell lines. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising anticancer activity, with IC50 values ranging from 328 to 644 nM . Further mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells by causing cell cycle arrest at the S phase.

Tubulin Inhibition

The indole nucleus, a privileged structural motif, is found in various biologically active molecules. Microtubules, composed of tubulin proteins, are a leading target for anticancer agents. Compounds that modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure have shown promise. 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine was designed based on antitubulin structures. Previous studies have highlighted specific structural features, such as substituents at the N1-position, position 2, and the 5- or 6-position of the indole moiety. This compound contributes to the exploration of indoles as potential anticancer agents .

Pb²⁺ Sensor Development

Interestingly, this compound has applications beyond cancer research. In a separate study, researchers developed a simple, sensitive, and selective Pb²⁺ sensor using (E)-N’-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives. The sensor was modified on a glassy carbon electrode (GCE) with a conducting Nafion polymer matrix. This electrochemical sensor operates under ambient conditions and shows promise for detecting lead ions .

Antiproliferative Activity

A novel series of 1-benzo[1,3]dioxol-5-yl-indoles, bearing various fused heteroaryl moieties at the 3-position, was synthesized and evaluated for antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells. These investigations contribute to our understanding of the compound’s biological effects and potential therapeutic applications .

Direcciones Futuras

The wide range of biological activities exhibited by compounds incorporating the benzo[d][1,3]dioxole subunit has stimulated widespread research efforts aimed at the synthesis and evaluation of novel compounds . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

Mecanismo De Acción

Target of action

Compounds with similar structures have shown activity against various cancer cell lines .

Biochemical pathways

Similar compounds have been reported to affect the cell cycle and apoptosis pathways .

Result of action

As mentioned earlier, similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-4-benzylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5S/c24-29(25,14-4-13-26-20-7-8-21-22(16-20)28-17-27-21)23-11-9-19(10-12-23)15-18-5-2-1-3-6-18/h1-3,5-8,16,19H,4,9-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOLEARRQBSCIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

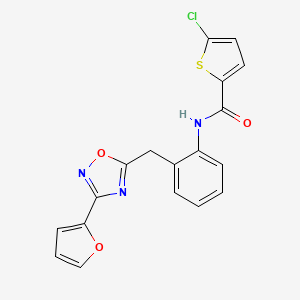

![4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide](/img/structure/B2538441.png)

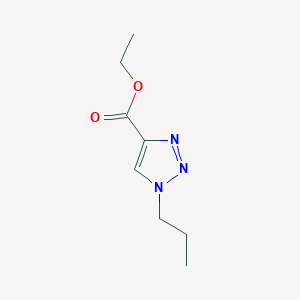

![3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2538444.png)

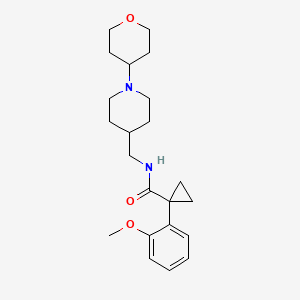

![6-Bromospiro[chromane-2,1'-cyclobutan]-4-amine hydrochloride](/img/structure/B2538446.png)

![(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2538449.png)

![[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2538451.png)

![4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2538456.png)

![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2538457.png)

![5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2538464.png)